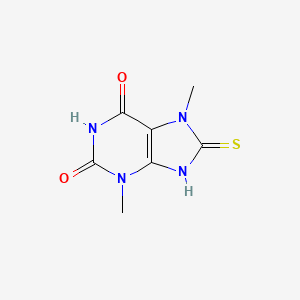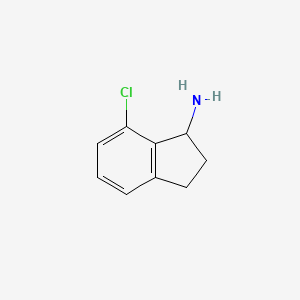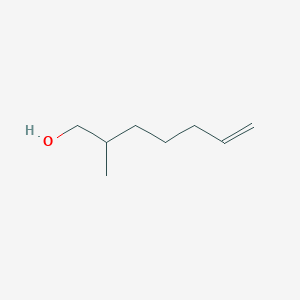
2-Iodo-1H-pyrrole
Descripción general
Descripción
2-Iodo-1H-pyrrole is a heterocyclic organic compound that features a five-membered ring structure with an iodine atom attached to the second carbon and a nitrogen atom at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodo-1H-pyrrole can be synthesized through several methods. One common approach involves the electrophilic iodination of pyrrole. This reaction typically uses iodine or iodine monochloride as the iodinating agent in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-iodination .
Another method involves the iodocyclization of functionalized acyclic substratesThis method can be highly selective and efficient, depending on the choice of substrates and reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrophilic iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolidin-2-ones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Electrophilic Iodination: Iodine or iodine monochloride, Lewis acid catalysts (aluminum chloride, iron(III) chloride), dichloromethane solvent, low temperatures.
Nucleophilic Substitution: Organolithium or Grignard reagents, inert solvents like tetrahydrofuran, low to moderate temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, moderate to high temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, inert solvents like ether, low to moderate temperatures.
Major Products Formed
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: 1H-pyrrole and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Iodo-1H-pyrrole has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, and antibacterial properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It acts as a probe for studying biological processes involving iodine-containing compounds.
Synthetic Chemistry: It is a versatile intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-Iodo-1H-pyrrole exerts its effects depends on the specific application. In medicinal chemistry, it often interacts with biological targets through halogen bonding, where the iodine atom forms a non-covalent interaction with electron-rich sites on proteins or nucleic acids . This interaction can modulate the activity of the target molecule, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-1H-pyrrole: Similar structure but with the iodine atom at the third position.
2-Bromo-1H-pyrrole: Similar structure with a bromine atom instead of iodine.
2-Chloro-1H-pyrrole: Similar structure with a chlorine atom instead of iodine.
Uniqueness
2-Iodo-1H-pyrrole is unique due to the high reactivity of the iodine atom, which allows for selective functionalization and the formation of complex molecules. Its ability to participate in halogen bonding also makes it valuable in medicinal chemistry for designing drugs with specific target interactions .
Propiedades
IUPAC Name |
2-iodo-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN/c5-4-2-1-3-6-4/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEDCDOSYXWZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477097 | |
| Record name | 1H-Pyrrole, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67655-27-0 | |
| Record name | 1H-Pyrrole, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester](/img/structure/B3055807.png)








